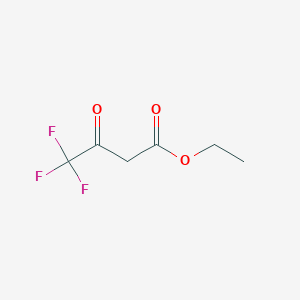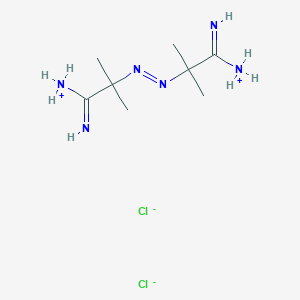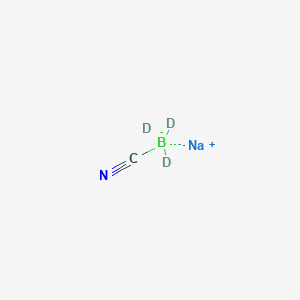
4,4,4-三氟乙酰乙酸乙酯
概述
描述
Ethyl 4,4,4-trifluoroacetoacetate, with the chemical formula C6H7F3O3 and CAS registry number 372-31-6, is a compound known for its applications in organic synthesis. This colorless liquid is characterized by its trifluoromethyl and acetoacetyl functional groups . It is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
科学研究应用
Ethyl 4,4,4-trifluoroacetoacetate is a versatile reagent in scientific research, with applications in various fields:
Chemistry: Used as a building block for synthesizing enantiopure trifluoromethyl-functionalized products.
Biology: Involved in the synthesis of biologically active compounds, including antithyroid agents.
Medicine: Used in the preparation of pharmaceuticals, such as mefloquine.
Industry: Employed in the production of agrochemicals and other organic intermediates.
作用机制
Target of Action
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a general reagent used in the synthesis of enantiopure trifluoromethyl-functionalized products
Mode of Action
ETFAA is an active methylene compound that can form a stable carbon anion . This property allows it to undergo various chemical reactions, such as condensation with aldehydes and ketones, to form more complex molecules. The trifluoromethyl group in ETFAA introduces fluorine atoms into the synthesized compounds, which can significantly alter the properties of these compounds, such as their reactivity, stability, and bioavailability.
Biochemical Pathways
As a chemical reagent, ETFAA is involved in synthetic pathways rather than biochemical pathways within a living organism. For example, it is used in the synthesis of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines . These compounds can then be used in the development of various pharmaceuticals and agrochemicals .
Result of Action
The primary result of ETFAA’s action is the formation of new organic compounds with a trifluoromethyl group. The introduction of this group can significantly alter the properties of the synthesized compounds, potentially enhancing their stability, reactivity, or bioavailability .
Action Environment
The action of ETFAA is influenced by various environmental factors during the synthesis process, such as temperature, pH, and the presence of other reagents. For instance, the yield and purity of the synthesized compounds can be affected by these factors. As a liquid, ETFAA has a boiling point of 129-130°C and a density of 1.259 g/mL at 25°C . It is soluble in water and organic solvents like ethanol and benzene , which allows it to be used in a variety of synthetic processes.
生化分析
Biochemical Properties
Ethyl 4,4,4-trifluoroacetoacetate is used in the synthesis of various compounds such as (S)- and ®-α-trifluoromethyl-aspartic acid and α- trifluoromethyl-serine from chiral CF3-oxazolidines . The compound interacts with these biomolecules in a way that allows for the creation of these products. The nature of these interactions is largely dependent on the specific biochemical reaction being carried out.
Cellular Effects
It is known that the compound can be harmful if swallowed , suggesting that it may have some impact on cellular function
Molecular Mechanism
The molecular mechanism of Ethyl 4,4,4-trifluoroacetoacetate is largely dependent on the specific biochemical reaction in which it is involved. In the synthesis of enantiopure trifluoromethyl-functionalized products, for example, the compound acts as a reagent
Temporal Effects in Laboratory Settings
It is recommended that the compound be stored in a well-ventilated place and kept cool .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 4,4,4-trifluoroacetoacetate is synthesized through a Claisen condensation reaction. In this process, ethyl trifluoroacetate and ethyl acetate are subjected to a reaction in the presence of an ethanol solution of sodium ethoxide as a catalyst and an organic solvent . The reaction conditions typically involve maintaining the temperature between 10-65°C, with a preferred range of 40-60°C, and a reaction time of 0.5-6 hours .
Industrial Production Methods: The industrial production of ethyl 4,4,4-trifluoroacetoacetate follows the same Claisen condensation reaction but is optimized for higher conversion rates and product selectivity. The process involves cooling the reaction solution to 5-10°C, slowly adding trifluoroacetic acid ethyl ester, and controlling the temperature at 10-20°C during the reaction . The product is then separated through vacuum rectification.
化学反应分析
Types of Reactions: Ethyl 4,4,4-trifluoroacetoacetate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Cyclization Agents: 1,2-diamines and 1,3-diamines are used in cyclization reactions
Major Products:
Substituted Products: Formed from nucleophilic substitution.
Heterocyclic Compounds: Formed from cyclization reactions, including trifluoromethyl-substituted azaheterocycles
相似化合物的比较
Ethyl 4,4,4-trifluoroacetoacetate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Lacks the trifluoromethyl group, making it less reactive in certain synthetic applications.
Ethyl trifluoroacetate: Contains a trifluoromethyl group but lacks the acetoacetyl functionality, limiting its use in certain reactions.
Uniqueness: The presence of both trifluoromethyl and acetoacetyl groups in ethyl 4,4,4-trifluoroacetoacetate makes it a unique and highly reactive intermediate, suitable for a wide range of synthetic applications .
属性
IUPAC Name |
ethyl 4,4,4-trifluoro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJKUQIPRNZDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059905 | |
| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20706 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
6.0 [mmHg] | |
| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20706 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
372-31-6 | |
| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl trifluoroacetoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (trifluoroacetyl)acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM9XB46R5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ethyl 4,4,4-trifluoroacetoacetate?
A1: Ethyl 4,4,4-trifluoroacetoacetate has the molecular formula C6H7F3O3 and a molecular weight of 184.12 g/mol. [] -
Q2: What spectroscopic techniques are commonly used to characterize Ethyl 4,4,4-trifluoroacetoacetate?
A2: Common spectroscopic techniques include 1H NMR, 13C NMR, IR, and MS. These techniques help elucidate the structure, confirm the presence of specific functional groups, and analyze the purity of the synthesized compound. [, , ] - , ,
Q3: How is Ethyl 4,4,4-trifluoroacetoacetate synthesized?
A3: A common method involves the Claisen ester condensation reaction between ethyl trifluoroacetate and ethyl acetate using sodium ethoxide as a catalyst. [, ] - ,
Q4: What is the significance of the trifluoromethyl group in the reactivity of ETFAA?
A4: The trifluoromethyl group is highly electron-withdrawing, making the adjacent methylene group highly acidic. This enhances the reactivity of ETFAA in various reactions, such as alkylation, acylation, and condensation reactions. [, ] - ,
Q5: What are some important reactions of ETFAA in organic synthesis?
A5: ETFAA participates in diverse reactions like:
- Pechmann Condensation: Reacts with phenols to form 4-trifluoromethyl coumarin derivatives, important in pharmaceutical and materials chemistry. [, ] - ,
- Hantzsch Pyridine Synthesis: Forms trifluoromethylated pyridines, versatile scaffolds in drug discovery. [] -
- Heterocycle Formation: Condenses with hydrazines to yield trifluoromethylpyrazoles, valuable for medicinal chemistry and material science. [, ] - ,
- Alkylation Reactions: The acidic methylene group undergoes alkylation with various electrophiles, introducing structural diversity. [, ] - ,
Q6: How does the choice of solvent influence the reactions of ETFAA?
A6: ETFAA exhibits solvent-dependent reactivity, particularly in alkylation, where the ratio of O-alkylation to C-alkylation products varies. Aprotic polar solvents like HMPA favor C-alkylation, while protic solvents can lead to a mixture of products. [, ] - ,
Q7: What are some applications of ETFAA and its derivatives?
A7: ETFAA is a crucial building block for:
- Pharmaceuticals: Synthesizing various trifluoromethylated heterocycles found in drugs like thifluzamide, fluacrypyrim, thiazopyr, and befloxatone. [, ] - ,
- Agrochemicals: Preparing pesticides with enhanced efficacy and modified environmental profiles. [, ] - ,
Q8: Is Ethyl 4,4,4-trifluoroacetoacetate chiral? Can it be used in asymmetric synthesis?
A8: While ETFAA itself is not chiral, its derivatives, particularly the reduced alcohol product (ethyl 4,4,4-trifluoro-3-hydroxybutanoate), are chiral. This chirality is crucial for biological activity, and ETFAA serves as a starting material in asymmetric synthesis. [, , ] - , ,
Q9: What are some methods for the asymmetric reduction of ETFAA?
A9: Methods for asymmetric reduction include:
- Biocatalysis: Employing enzymes like carbonyl reductases from microorganisms like Saccharomyces uvarum to selectively produce the (R)-enantiomer of the alcohol. [, , ] - , ,
- Catalytic Hydrogenation: Using chiral catalysts like cinchona alkaloid-modified platinum to achieve high enantioselectivity in the hydrogenation of ETFAA. [, ] - ,
Q10: How is computational chemistry used to study ETFAA and its reactions?
A10: Computational methods like DFT calculations are used to:
- Study Tautomerism: Investigate the keto-enol tautomerization of ETFAA, essential for understanding its reactivity and behavior in different solvents. [] -
Q11: Are there any known safety concerns regarding handling Ethyl 4,4,4-trifluoroacetoacetate?
A11: ETFAA is flammable and should be handled with care. It can also act as an irritant. Always refer to the material safety data sheet (MSDS) before handling the compound. [] -
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














